

# Technical Guide: 3-Fluorobiphenyl

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## Compound of Interest

Compound Name:	3-Fluorobiphenyl
CAS No.:	2367-22-8
Cat. No.:	B1329890

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **3-Fluorobiphenyl**, including its chemical properties, synthesis, and spectroscopic data, with a focus on its relevance as a building block in medicinal chemistry and materials science.

## Chemical Identity and Properties

**3-Fluorobiphenyl** is an organofluorine compound and a derivative of biphenyl. The fluorine substituent at the 3-position significantly influences its electronic properties, polarity, and metabolic stability, making it a valuable synthon in drug discovery. Its formal IUPAC name is **3-fluorobiphenyl**.

## Physical and Chemical Properties

The key physicochemical properties of **3-Fluorobiphenyl** are summarized below. These characteristics are essential for its application in chemical synthesis, dictating suitable reaction conditions and purification methods.



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## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **3-Fluorobiphenyl**. The following tables summarize key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )



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| 7.14 - 7.08 | m | 2H | Ar-H |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )



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| 114.1 (d, J=21.0 Hz) | Ar-CH |

Table 3: IR and Mass Spectrometry Data



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| Mass Spectrometry (EI) | m/z 172 (M<sup>+</sup>), 151, 133 |

## Synthesis of 3-Fluorobiphenyl

The most common and versatile method for synthesizing **3-Fluorobiphenyl** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and functional group tolerance.

## Suzuki Coupling Pathway

The logical workflow for the synthesis of **3-Fluorobiphenyl** via a Suzuki coupling reaction is illustrated below. This pathway involves the reaction of (3-fluorophenyl)boronic acid with a halobenzene (typically bromobenzene or iodobenzene) in the presence of a palladium catalyst and a base.



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Caption: Workflow for the synthesis of **3-Fluorobiphenyl** via Suzuki Coupling.

## Experimental Protocol: Suzuki Coupling

The following protocol provides a representative method for the synthesis of **3-Fluorobiphenyl**.

Materials:

- 3-Fluorophenylboronic acid (1.0 eq)
- Bromobenzene (1.0 - 1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 1-2 mol%)
- Triphenylphosphine ( $\text{PPh}_3$ , 4-8 mol%) or other suitable ligand
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq)

- Toluene and Water (e.g., 4:1 v/v)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexanes
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluorophenylboronic acid, bromobenzene, potassium carbonate, and the palladium catalyst/ligand system.
- **Solvent Addition:** Add the toluene and water solvent mixture to the flask.
- **Inert Atmosphere:** Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
- **Reaction:** Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford pure **3-Fluorobiphenyl**.
- **Characterization:** Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the data to established literature values.

## Applications in Drug Development

The **3-fluorobiphenyl** scaffold is a key structural motif in various areas of medicinal chemistry. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.

Examples of its utility include:

- **Enzyme Inhibitors:** It serves as a core fragment in the design of inhibitors for enzymes such as cyclooxygenase-2 (COX-2).
- **Receptor Modulators:** Derivatives have been explored as modulators for various G-protein coupled receptors (GPCRs).
- **Fragment-Based Drug Discovery (FBDD):** Due to its favorable properties and defined structure, **3-Fluorobiphenyl** is used as a fragment for screening against biological targets to identify initial hit compounds.
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